molecular formula C21H24ClN3O5S B14959176 1-(4-chlorophenyl)-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide

1-(4-chlorophenyl)-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide

Cat. No.: B14959176
M. Wt: 466.0 g/mol
InChI Key: GYDBVIPOMBKZIC-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a sulfonamide group, and a chlorophenyl group

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(4-chlorophenyl)-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, while the pyrrolidine ring can interact with various receptors . These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Similar compounds include other sulfonamide derivatives and pyrrolidine-based molecules. For example:

The uniqueness of 1-(4-chlorophenyl)-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide lies in its specific combination of functional groups and its potential for diverse biological activities.

Properties

Molecular Formula

C21H24ClN3O5S

Molecular Weight

466.0 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-[4-(3-methoxypropylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C21H24ClN3O5S/c1-30-12-2-11-23-31(28,29)19-9-5-17(6-10-19)24-21(27)15-13-20(26)25(14-15)18-7-3-16(22)4-8-18/h3-10,15,23H,2,11-14H2,1H3,(H,24,27)

InChI Key

GYDBVIPOMBKZIC-UHFFFAOYSA-N

Canonical SMILES

COCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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